molecular formula C15H19F3O B8003402 2,2,2-Trifluoro-1-(4-heptylphenyl)ethanone

2,2,2-Trifluoro-1-(4-heptylphenyl)ethanone

Cat. No.: B8003402
M. Wt: 272.31 g/mol
InChI Key: MCMMZRGZRCFDIM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-heptylphenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoromethyl (CF₃) group and a 4-heptylphenyl substituent. The heptyl chain introduces hydrophobicity and likely lowers the melting point compared to shorter-chain or polar-substituted derivatives. Its molecular formula is estimated as C₁₅H₁₉F₃O (m.w. 296.31 g/mol). The CF₃ group enhances electron-withdrawing effects, influencing reactivity and stability, while the heptyl chain may improve lipid solubility, making it relevant for pharmaceutical or material science applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-heptylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3O/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(19)15(16,17)18/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMMZRGZRCFDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-heptylphenyl)ethanone typically involves the reaction of a trifluoroacetylating agent with a heptyl-substituted phenyl compound. One common method involves the use of trifluoroacetic anhydride and a Grignard reagent derived from 4-heptylphenyl bromide. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-heptylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-heptylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-heptylphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ketone group can form hydrogen bonds and participate in various biochemical pathways, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparative Physical Properties
Compound Substituent Melting Point/State Yield (%) Key Applications
2,2,2-Trifluoro-1-(4-heptylphenyl)ethanone 4-Heptylphenyl Oil/Low m.p.* N/A Polymers, Drug Design
2a (Phenyltriazolyl derivative) 5-Phenyl-2H-triazol-4-yl 105–108°C (solid) 80 Organic Synthesis
3b (4-Methoxyphenyl) 4-Methoxyphenyl Colorless liquid 58 Chemical Intermediates
4-TFC (Chromen-3-yl) Chromen-3-yl N/A N/A Fluorescent Sensors

*Inferred from analogous alkyl-substituted compounds.

Key Observations:

  • Alkyl Chain Effects: The heptyl group increases hydrophobicity compared to methoxy (3b) or triazolyl (2a) substituents, likely reducing melting points and enhancing solubility in nonpolar solvents .
  • Polar Substituents : Hydroxyl (e.g., 4-hydroxyphenyl ) or nitro groups (e.g., 4-nitrobenzyl ) introduce hydrogen bonding or electron-withdrawing effects, increasing melting points and altering reactivity.

Reactivity and Functionalization

  • Coordination Chemistry: The CF₃ group in 4-TFC enables strong coordination with lanthanides (e.g., Eu³⁺), forming sensors for metal ions .
  • Nucleophilic Additions : Analogous compounds react with boranes (e.g., diborane) to form borane complexes, useful in hydroboration reactions . The heptyl group’s steric bulk might slow such reactions compared to smaller substituents.

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